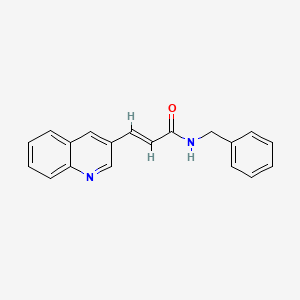
(2E)-N-benzyl-3-(quinolin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives have been used in various fields due to their versatility . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Quinolinyl-pyrazoles, which are similar to the compound you’re asking about, can be synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be complex and varied, depending on the specific compound and conditions .Applications De Recherche Scientifique
Synthesis and Characterization
- Michelini et al. (2019) discussed the synthesis and characterization of novel quinolinone structures with bromine and nitrobenzyl ligands. Their study highlighted the utility of 4-quinolinones as versatile building blocks for applications in diverse scientific fields, demonstrating the compound's adaptability with different ligands through infrared spectroscopy, NMR, melting point analysis, and X-ray diffraction studies. Theoretical vibrational assignments and electronic properties were also examined, showing good agreement between experimental and theoretical results (Michelini et al., 2019).
Antimicrobial and Antifungal Activities
- Khokra et al. (2015) prepared a library of quinoline-based furanones and their nitrogen analogues, evaluating their antimicrobial activities against various bacterial and fungal strains. The study found significant antibacterial activity, particularly against Gram-positive strains, and identified compounds with potent anti-inflammatory and analgesic activities. The results were validated using in silico approaches, suggesting N-benzyl pyrrolones as potent anti-inflammatory agents (Khokra et al., 2015).
Synthesis of Aryl(hetaryl)vinyl-substituted Compounds
- Kozlov et al. (2009) synthesized previously unknown aryl(hetaryl)vinyl-substituted benzo[f]quinolines and phenanthrolines, illustrating the chemical versatility and potential for creating compounds with specific biological activities. The synthesis involved heating 1-methylbenzo[f]quinolines and 1-methyl-4,7-phenanthrolines with substituted N-benzylideneanilines and N-(quinolin-2-ylmethylidene)aniline, indicating the compound's adaptability in chemical synthesis (Kozlov et al., 2009).
Electrophilic Cyclization for Quinoline Synthesis
- Huo, Gridnev, and Yamamoto (2010) developed an efficient strategy for synthesizing substituted quinolines via electrophilic cyclization. This method underscores the compound's relevance in constructing quinoline derivatives, which are crucial in pharmaceutical research due to their therapeutic potential (Huo, Gridnev, & Yamamoto, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-benzyl-3-quinolin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-13-15-6-2-1-3-7-15)11-10-16-12-17-8-4-5-9-18(17)20-14-16/h1-12,14H,13H2,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSAQNJWJLSLX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

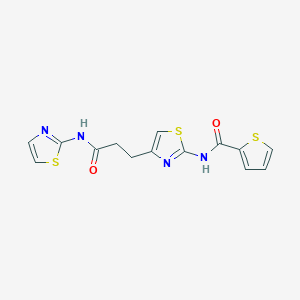
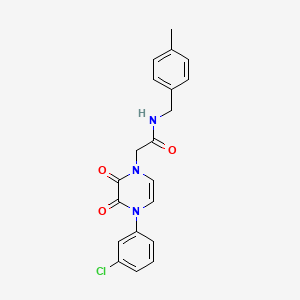
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)
![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)
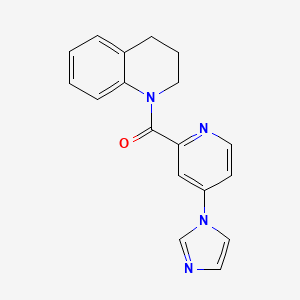
![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)
![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)

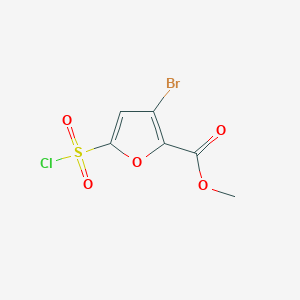
![N-(3-imidazol-1-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2797974.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2797976.png)
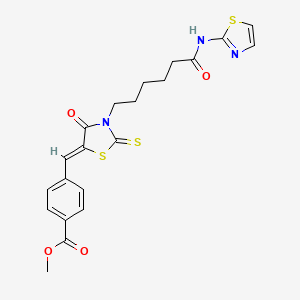
![5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2797980.png)
